Summary of the Application: 2-Propionylthiazole is primarily used as a flavoring agent and in fragrance chemical compounds It is a part of the Thermo Scientific Chemicals product portfolio
Summary of the Application: 2-Propionylthiazole is recognized as a food additive by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
Summary of the Application: 2-Propionylthiazole has applications in pharmaceutical research and material sciences.
Summary of the Application: 2-Propionylthiazole is used in biochemical research.
2-Propionylthiazole is an organic compound with the molecular formula C₆H₇NOS and a molecular weight of 141.19 g/mol. It is characterized by a thiazole ring, which contributes to its unique chemical properties. The compound appears as a solid that can range in color from colorless to amber and has a boiling point of approximately 95 °C at 1 mm Hg. Its physical state is solid, and it exhibits moderate health hazards, being harmful if swallowed and causing serious eye irritation .
Research indicates that 2-propionylthiazole exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential anticancer properties through its interactions with DNA and various enzymes. The compound's derivatives have shown promise in inhibiting cell proliferation in certain cancer cell lines, suggesting its utility in developing therapeutic agents .
Several methods exist for synthesizing 2-propionylthiazole:
2-Propionylthiazole has several applications across different fields:
Interaction studies involving 2-propionylthiazole primarily focus on its binding affinity with biological macromolecules like proteins and nucleic acids. These studies reveal how the compound may affect cellular processes and contribute to its biological activities. For example, its interaction with copper(II) ions enhances its stability and reactivity, making it a candidate for further pharmacological investigations .
Several compounds share structural similarities with 2-propionylthiazole. Below is a comparison highlighting their uniqueness:
The uniqueness of 2-propionylthiazole lies in its specific propionyl substitution on the thiazole ring, which influences its reactivity and biological activity compared to these similar compounds.
Irritant